![molecular formula C24H19ClN4O2S2 B2442166 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 958613-60-0](/img/structure/B2442166.png)
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
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Description
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H19ClN4O2S2 and its molecular weight is 495.01. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Agents
Compounds structurally related to the query compound have been explored for their potential as antitumor and antibacterial agents. A study detailed the synthesis of novel analogs as potential inhibitors of thymidylate synthase (TS), showcasing their application in antitumor and antibacterial therapies. The study highlighted that certain analogs with specific substituents showed enhanced potency against human TS, indicating their potential in cancer treatment strategies (Gangjee et al., 1996).
Scaffold Hopping in Drug Discovery
Another study employed a scaffold hopping approach to discover quinazoline-containing compounds as histamine H4 receptor inverse agonists. This methodology can lead to the identification of novel compounds with therapeutic potential, demonstrating the application of the query compound's scaffold in the discovery of new drugs (Smits et al., 2008).
Synthesis and Reactivity
Research on the synthesis and reactivity of related quinazoline derivatives provides insights into their chemical properties and potential applications. For instance, the synthesis of phenyl-substituted triazolo-annelated quinazolines offers a foundation for developing compounds with varied biological activities, highlighting the versatile applications of such molecules in scientific research (Al-Salahi, 2010).
Antioxidant Activity
The exploration of antioxidant activity in sulfonamide derivatives, including amidomethane sulfonyl-linked bis heterocycles, indicates the potential of these compounds in combating oxidative stress-related conditions. This underscores the broader applicability of related compounds in addressing oxidative damage and enhancing cellular protection (Talapuru et al., 2014).
Antimicrobial Activity
Research on the antimicrobial activity of novel sulphonamide derivatives showcases their potential in fighting bacterial infections. The study of their reactivity towards different nitrogen-based nucleophiles and the resulting antibacterial activity emphasizes the role of similar compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S2/c25-18-9-3-1-6-15(18)14-33-24-28-19-10-4-2-8-17(19)22-27-20(23(31)29(22)24)12-21(30)26-13-16-7-5-11-32-16/h1-11,20H,12-14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSVVMFZZEKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide |
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